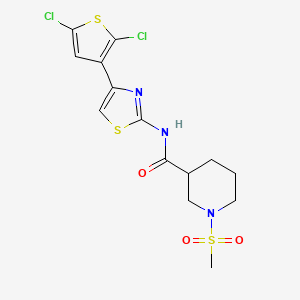

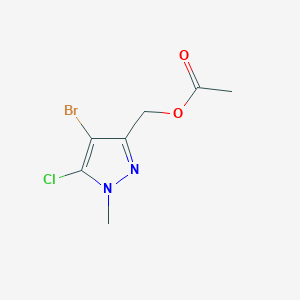

![molecular formula C14H19N5O3S B2485780 ([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid CAS No. 1005592-03-9](/img/structure/B2485780.png)

([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Heterocyclic compounds, particularly those incorporating pyrazole and triazole rings, play a crucial role in the development of new therapeutic agents due to their versatile biological activities. These compounds have been investigated for their antimicrobial, antioxidant, and various other bioactivities, highlighting their significance in pharmaceutical chemistry (Govindaraju et al., 2012).

Synthesis Analysis

The synthesis of compounds like “[5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid” often involves multi-step reactions, starting from basic heterocyclic frameworks. A typical approach might involve the nucleophilic substitution reactions, condensation, or cycloaddition reactions, which allow for the introduction of various substituents to the core structure, tailoring the compound for specific biological activities (Chornous et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of heteroatoms (nitrogen, sulfur, oxygen) within the rings, which significantly impacts their electronic properties and, by extension, their biological activity. Advanced spectroscopic methods such as NMR and mass spectrometry are crucial for elucidating these complex structures (Rossi et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with biomolecules through hydrogen bonding, ionic interactions, or covalent bonding, which can be pivotal for their biological activity. Their chemical stability, reactivity towards nucleophiles or electrophiles, and acid-base properties are key factors that influence their pharmacological profile (Kiyani, 2018).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are important for the compound's formulation into drug products. These properties are influenced by the molecular structure and can affect the compound's bioavailability and pharmacokinetics (Laroum et al., 2019).

Chemical Properties Analysis

Chemical properties like pKa, logP, and the presence of ionizable groups determine the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these properties is essential for the optimization of the compound's pharmacological activity and minimizing its toxicity (Jethava et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Reactivity

The synthesis of azolylthioacetic acids, including compounds similar to [5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid, involves various methods. These methods encompass reactions of azoles containing the thiol group with haloacetic acids and their derivatives, nucleophilic substitution of halogen in haloazoles under the action of thioglycolic acid, and the addition of thioles to multiple bonds activated by electron-withdrawing groups. Azolylthioacetic acids and their derivatives are known for their diverse biological activities, including antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal properties, making the search for new bioactive compounds in this class promising (Chornous et al., 2016).

Biological Activity and Potential

1,2,4-triazole derivatives, which are structurally related to the compound , exhibit significant biological activities. They are known for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Modern chemistry is continually exploring more rational ways of synthesizing biologically active substances within this group, emphasizing the potential of 1,2,4-triazole derivatives in medicinal chemistry (Ohloblina, 2022).

Pyrazole derivatives, closely related to the compound , have shown substantial biological activities, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. The significance of pyrazole derivatives in the field of agrochemical and pharmaceutical activities underlines the importance of this class of compounds in scientific research (Sheetal et al., 2018).

Eigenschaften

IUPAC Name |

2-[[5-(1-ethylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-2-18-6-5-11(17-18)13-15-16-14(23-9-12(20)21)19(13)8-10-4-3-7-22-10/h5-6,10H,2-4,7-9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJRTOWCIXKMJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C2=NN=C(N2CC3CCCO3)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

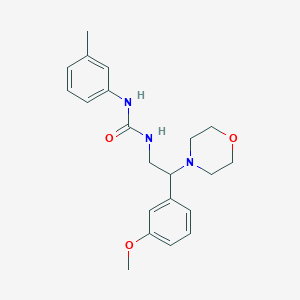

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2485699.png)

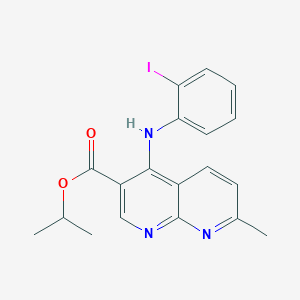

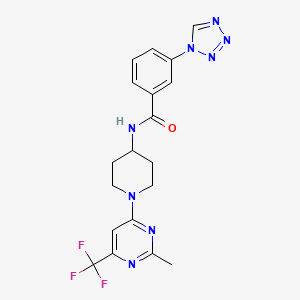

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2485701.png)

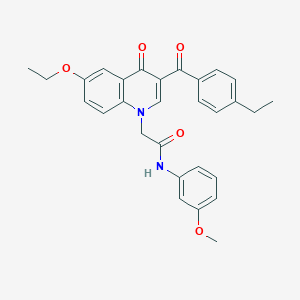

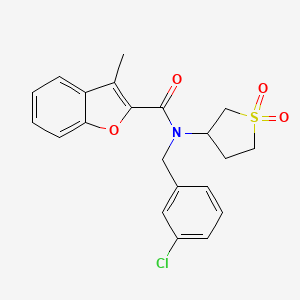

![N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2485707.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2485709.png)

![2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide](/img/structure/B2485714.png)

![N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485716.png)

![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485719.png)